molecular formula C19H16N2O6 B5168456 5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5168456
M. Wt: 368.3 g/mol
InChI Key: YWFIAUBBOAMFLM-UHFFFAOYSA-N
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Description

5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a nitrophenoxy group, a tetrahydrofuran ring, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole-dione core. This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitrophenoxy group. The tetrahydrofuran ring is then attached via a nucleophilic substitution reaction, using appropriate reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of aminophenoxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce aminophenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential as a pharmaceutical intermediate could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties may be exploited in the creation of advanced materials for various industrial applications.

Mechanism of Action

The mechanism by which 5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the tetrahydrofuran ring and isoindole-dione core provide structural stability and facilitate binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other nitrophenoxy and isoindole-dione derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-(4-nitrophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-18-16-8-7-14(27-13-5-3-12(4-6-13)21(24)25)10-17(16)19(23)20(18)11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFIAUBBOAMFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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